3-Iodobenzoic Acid: A Comprehensive Technical Guide
3-Iodobenzoic Acid: A Comprehensive Technical Guide
CAS Number: 618-51-9
This technical guide provides an in-depth overview of 3-Iodobenzoic acid, a versatile halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its relevance in biological pathways.
Core Properties of 3-Iodobenzoic Acid
3-Iodobenzoic acid is a white to beige crystalline powder.[1] Its core structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and an iodine atom at the meta position. This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.
Physicochemical Data
A summary of the key quantitative properties of 3-Iodobenzoic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 618-51-9 | [1][2] |
| Molecular Formula | C₇H₅IO₂ | [2] |
| Molecular Weight | 248.02 g/mol | [2] |
| Melting Point | 185-189 °C | [3] |
| Boiling Point | Data not readily available | [3] |
| Density | 2.18 g/mL | [2] |
| pKa | Approximately 3.86 | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, and methanol.[1] | [1] |
| Appearance | White to beige crystalline powder | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a common application of 3-Iodobenzoic acid are provided below. These protocols are based on established literature procedures.
Synthesis of 3-Iodobenzoic Acid via Diazotization of 3-Aminobenzoic Acid
This protocol describes the synthesis of 3-Iodobenzoic acid from 3-aminobenzoic acid through a Sandmeyer-type reaction.
Materials:
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3-Aminobenzoic acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (B80452) (NaNO₂)
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Potassium Iodide (KI)
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Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
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Ice
-
Deionized water
-
Ethanol
Procedure:
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In a suitable reaction vessel, dissolve 3-aminobenzoic acid in a dilute solution of sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.
-
After the addition is complete, gently warm the reaction mixture to room temperature and then heat to approximately 50 °C until the evolution of nitrogen ceases.
-
Cool the mixture and collect the crude 3-Iodobenzoic acid by vacuum filtration.
-
Wash the crude product with cold water, followed by a dilute solution of sodium thiosulfate to remove any unreacted iodine, and finally with cold water again.
-
The crude product can be purified by recrystallization.
Purification of 3-Iodobenzoic Acid by Recrystallization
Materials:
-
Crude 3-Iodobenzoic acid
-
Aqueous acetone (B3395972) or ethanol
Procedure:
-
Dissolve the crude 3-Iodobenzoic acid in a minimum amount of hot aqueous acetone or ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Suzuki-Miyaura Cross-Coupling Reaction Using 3-Iodobenzoic Acid
This protocol outlines a typical Suzuki-Miyaura reaction to form a biaryl compound using 3-Iodobenzoic acid as the aryl halide.
Materials:
-
3-Iodobenzoic acid
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
A base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add 3-Iodobenzoic acid, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Biological Significance and Signaling Pathways
While 3-Iodobenzoic acid itself is primarily a synthetic building block, its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors. A notable area of research is the development of aldose reductase inhibitors for the potential treatment of diabetic complications.
The Polyol Pathway and Aldose Reductase Inhibition
Under normoglycemic conditions, most cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. The first and rate-limiting enzyme in this pathway is aldose reductase, which reduces glucose to sorbitol. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.
The accumulation of sorbitol and the subsequent metabolic imbalances are implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors, which can be synthesized from precursors like 3-Iodobenzoic acid, block the first step of this pathway, thereby preventing the accumulation of sorbitol and its detrimental effects.
Caption: The Polyol Pathway and the mechanism of action for an aldose reductase inhibitor.
Experimental Workflow for Synthesis and Coupling
The following diagram illustrates a typical experimental workflow from the synthesis of 3-Iodobenzoic acid to its use in a Suzuki-Miyaura cross-coupling reaction to generate a novel biaryl compound for further study.
Caption: A generalized workflow for the synthesis and subsequent Suzuki coupling of 3-Iodobenzoic acid.
